

4-Bromo-3-methylpyridazine: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest		
Compound Name:	4-Bromo-3-methylpyridazine	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Bromo-3-methylpyridazine** is a substituted pyridazine that holds significant potential as a versatile intermediate in organic synthesis. The presence of a reactive bromine atom on the electron-deficient pyridazine ring allows for a variety of functionalization reactions, making it an attractive scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of **4-bromo-3-methylpyridazine**, drawing upon synthetic strategies and reactions of closely related bromopyridazines and bromopyridines to illustrate its utility in the development of novel pharmaceuticals and agrochemicals. While specific data for **4-bromo-3-methylpyridazine** is limited in publicly available literature, its structural features suggest a rich and varied reaction chemistry.

Synthesis of Brominated Pyridazine Scaffolds

The synthesis of brominated pyridazines can be achieved through various methodologies. One notable approach involves the Lewis acid-mediated inverse electron demand Diels-Alder reaction. This method has been successfully employed for the synthesis of 3-bromo-4-aryl/alkyl-pyridazines, providing a regioselective route to this class of compounds.

A representative experimental protocol for a similar synthesis is as follows:

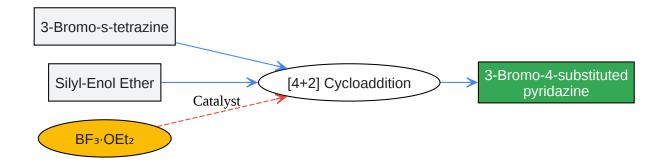
Experimental Protocol: Lewis Acid-Mediated Synthesis of 3-Bromo-4-aryl/alkyl-pyridazines[1]



To a solution of 3-bromo-s-tetrazine in a suitable solvent (e.g., trifluorotoluene or dioxane), 3 equivalents of a silyl-enol ether are added.[1] The reaction mixture is treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and stirred at room temperature.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the desired 3-bromo-4-substituted pyridazine.[1]

Reactant 1	Reactant 2	Lewis Acid	Solvent	Yield (%)	Reference
3-Bromo-s- tetrazine	(Cyclopent-1- en-1- yloxy)trimethy Isilane	BF3·OEt2	Trifluorotolue ne	up to 93	[1]
3-Bromo-s- tetrazine	Various silyl- enol ethers	BF ₃ ·OEt ₂	Dioxane	Good to excellent	[1]

Table 1: Representative yields for the synthesis of 3-bromo-4-substituted pyridazines.[1]



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Caption: Synthesis of 3-bromo-4-substituted pyridazines.

Key Applications in Organic Synthesis: Cross-Coupling Reactions



The carbon-bromine bond in **4-bromo-3-methylpyridazine** is a key functional handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. It is anticipated that **4-bromo-3-methylpyridazine** would readily participate in such reactions to generate aryl- or heteroaryl-substituted pyridazines.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling (General)

In a reaction vessel, the bromo-pyridazine (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (0.05 eq.), a phosphine ligand like 2-(ditert-butylphosphino)-biphenyl (JohnPhos) (0.2 eq.), and a base such as cesium carbonate (3.0 eq.) are combined. A mixture of solvents, typically THF and water, is added. The reaction mixture is heated under an inert atmosphere (e.g., argon) for several hours. After cooling, the reaction is worked up by quenching with aqueous ammonium chloride and extracting with an organic solvent. The crude product is then purified by flash column chromatography.

Bromopyrid ine Substrate	Boronic Acid	Catalyst/Lig and	Base	Solvent	Yield (%)
3- Bromopyridin e	Phenylboroni c acid	Pd(OAc) ₂	K ₂ CO ₃	Toluene/Wate r	Moderate
2- Bromopyridin e	Various arylboronic acids	Pd/C	КзРО4	Water/Isopro panol	Good to excellent

Table 2: Representative conditions and yields for Suzuki-Miyaura coupling of bromopyridines.

Sonogashira Coupling



The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the introduction of alkynyl moieties onto the pyridazine core, which are valuable precursors for further transformations.

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling (General)[2][3][4]

To a solution of the bromo-pyridazine (1.0 eq.) and a terminal alkyne (1.2 eq.) in a solvent such as DMF, a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) are added.[2][3][4] A base, typically an amine like triethylamine, is also added. The reaction is heated at a specified temperature (e.g., 100 °C) for a few hours under an inert atmosphere.[2][3][4] The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified.

Bromopyrid ine Substrate	Terminal Alkyne	Catalyst System	Base	Solvent	Yield (%)
2-Amino-3- bromopyridin e	Various terminal alkynes	Pd(CF3COO) 2/PPh3/Cul	Et₃N	DMF	72-96

Table 3: Optimized conditions and yields for the Sonogashira coupling of 2-amino-3-bromopyridines.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines. This reaction would provide a direct route to amino-substituted pyridazines, which are common motifs in medicinal chemistry.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination (General)[5]

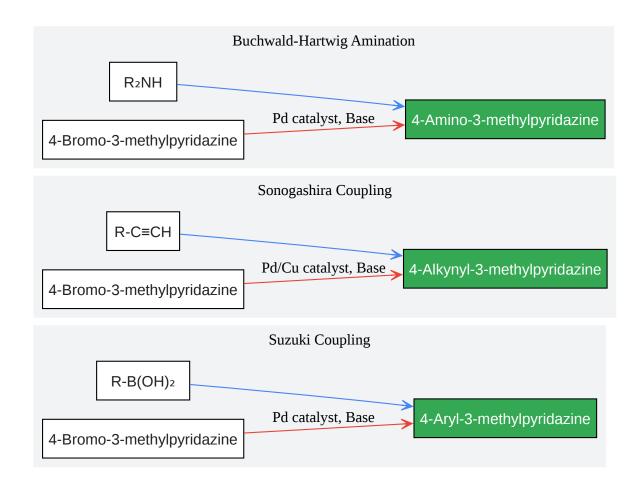
A mixture of the bromo-pyridazine (1.0 eq.), an amine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide) is prepared in a sealed tube or reaction vessel under an inert atmosphere. A solvent such as toluene is added, and the mixture is heated. After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by chromatography.



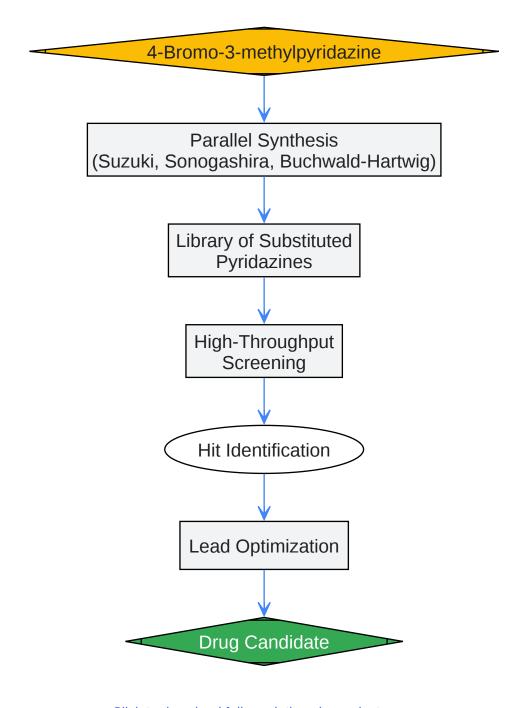
Bromopyrid ine Substrate	Amine	Catalyst/Lig and	Base	Solvent	Yield (%)
2- Bromopyridin es	Volatile primary and secondary amines	Pd(OAc)₂/dpp p	NaOtBu	Toluene	55-98

Table 4: Conditions and yields for the Buchwald-Hartwig amination of 2-bromopyridines.[5]









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